1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8/c1-19-3-2-14-13(19)21-6-4-20(5-7-21)12-10-8-17-18-11(10)15-9-16-12/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKDTWHGVMNTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazolopyrimidine moiety can be constructed via condensation reactions involving hydrazines and diketones .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazolopyrimidine rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine exhibit potent activity against various cancer cell lines. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their ability to inhibit key kinases involved in cancer progression, such as Aurora kinases and CDK6. These kinases play crucial roles in cell cycle regulation and are often overexpressed in tumors.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships of related compounds and found that modifications to the piperazine moiety enhanced potency against cancer cell lines while reducing cardiotoxicity associated with hERG channel inhibition .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various pathogens, including those responsible for gastrointestinal infections like Cryptosporidium parvum. The compound's mechanism appears to involve interference with specific metabolic pathways within the pathogens.
Case Study:
In a recent study, derivatives of the compound were tested against C. parvum in mouse models, showing promising results with an effective concentration (EC50) of 2.1 μM while maintaining oral efficacy in vivo .
Pharmacological Insights
The pharmacological profile of this compound suggests a multitargeted approach to drug design. Its ability to interact with multiple biological targets allows for potential combination therapies that could enhance treatment efficacy while minimizing resistance development.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Variations in the piperazine ring and the imidazole and pyrazole substituents have been shown to significantly impact biological activity.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1). Key differences include substitution patterns on the pyrazolo[3,4-d]pyrimidine core, piperazine modifications, and appended functional groups.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-Piperazine Derivatives
Key Insights from Comparative Analysis :
Scaffold Flexibility :
- The pyrazolo[3,4-d]pyrimidine core is versatile, accommodating diverse substituents (e.g., ureas, hydrazides, aryl groups) that modulate target affinity and selectivity. For example, bisarylurea derivatives (e.g., 1m ) exhibit potent RAF inhibition, while hydrazine-linked analogs (e.g., 7h ) may prioritize DNA damage pathways .
Piperazine Modifications: Substitutions on the piperazine ring significantly alter physicochemical properties.
Biological Activity Trends :
- Bulky substituents (e.g., bisarylureas) correlate with higher potency but reduced bioavailability. For instance, 1m (MW = 454.4 g/mol) may face challenges in membrane permeability compared to the target compound (estimated MW = ~352 g/mol) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution between pyrazolo[3,4-d]pyrimidine-4-amine and 1-methylimidazole-piperazine precursors .
Biological Activity
The compound 1-(1-methyl-1H-imidazol-2-yl)-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer proliferation and other diseases. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a piperazine ring, an imidazole moiety, and a pyrazolo[3,4-d]pyrimidine scaffold, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs) . These compounds can interfere with the signaling pathways that promote cell proliferation and survival in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 12b | MCF-7 | 0.100 | RET Phosphorylation Inhibition |
These findings indicate that the compound can effectively inhibit cancer cell growth through multiple pathways by targeting key receptors involved in tumorigenesis .
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their biological activity. One notable study synthesized several derivatives and assessed their efficacy against both wild-type and mutant forms of EGFR:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition :
- The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating its potential as a targeted therapy for resistant cancer types.
- Flow cytometric analyses revealed that this compound induced apoptosis and arrested the cell cycle at critical phases (S and G2/M) .
- RET Kinase Inhibition :
Q & A
Q. What computational tools predict off-target interactions and toxicity risks for this compound?
- Tools :
- SwissADME : Predicts BBB permeability and CYP inhibition.
- ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial membrane disruption) .
- Case Study : A related piperazine derivative showed hERG channel inhibition (IC50 = 8.2 µM), requiring patch-clamp assays for validation .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
